P-((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)-N-((S)-1-isopropoxy-1-oxopropan-2-yl)phosphonamidic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Related Compound 4 involves multiple steps, starting with the preparation of the purine base and subsequent attachment of the phosphonate group. The key steps include:
Purine Base Preparation:
Phosphonate Group Attachment: The phosphonate group is introduced via a reaction with a suitable phosphonylating agent under controlled conditions.
Industrial Production Methods: Industrial production of Tenofovir Related Compound 4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.
Types of Reactions:
Oxidation: Tenofovir Related Compound 4 can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified oxidation states.
Substitution Products: Substituted compounds with new functional groups replacing the original ones
Scientific Research Applications
Tenofovir Related Compound 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleotide analogs and their chemical properties.
Biology: Investigated for its potential antiviral activity against HIV and hepatitis B virus.
Medicine: Explored as a potential therapeutic agent in antiviral drug development.
Industry: Utilized in the development of antiviral formulations and as a reference standard in analytical methods
Mechanism of Action
The mechanism of action of Tenofovir Related Compound 4 involves its conversion to the active metabolite, tenofovir diphosphate, within the target cells. This active metabolite inhibits viral reverse transcriptase by competing with the natural substrate, deoxyadenosine triphosphate, leading to chain termination and inhibition of viral DNA synthesis. The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral replication .
Comparison with Similar Compounds
Tenofovir Disoproxil Fumarate: A prodrug of tenofovir with improved oral bioavailability.
Tenofovir Alafenamide: A newer prodrug with enhanced safety profile and higher intracellular concentration.
Emtricitabine: A nucleoside reverse transcriptase inhibitor often used in combination with tenofovir.
Comparison:
Uniqueness: Tenofovir Related Compound 4 is unique due to its specific chemical structure and potential for targeted antiviral activity.
Advantages: Compared to tenofovir disoproxil fumarate and tenofovir alafenamide, Tenofovir Related Compound 4 may offer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research
Properties
CAS No. |
851456-00-3 |
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Molecular Formula |
C15H25N6O5P |
Molecular Weight |
400.37 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid |
InChI |
InChI=1S/C15H25N6O5P/c1-9(2)26-15(22)11(4)20-27(23,24)8-25-10(3)5-21-7-19-12-13(16)17-6-18-14(12)21/h6-7,9-11H,5,8H2,1-4H3,(H2,16,17,18)(H2,20,23,24)/t10-,11+/m1/s1 |
InChI Key |
BOVSGPQGGHVIEX-MNOVXSKESA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)O |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
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